methyl O-(4-chlorophenyl)serinate
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Overview
Description
Methyl 2-amino-3-(4-chlorophenoxy)propanoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of phenoxypropanoic acid and contains an amino group, a chlorophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(4-chlorophenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with methylamine to introduce the amino group, followed by esterification with methanol to yield the final product.
Industrial Production Methods
Industrial production of methyl 2-amino-3-(4-chlorophenoxy)propanoate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives with reduced chlorine content.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 2-amino-3-(4-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenoxy)propanoate: Lacks the amino group, making it less versatile in biochemical applications.
Methyl 2-amino-3-(4-bromophenoxy)propanoate: Contains a bromine atom instead of chlorine, which can alter its reactivity and biological activity.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, affecting its hydrophobic interactions.
Uniqueness
Methyl 2-amino-3-(4-chlorophenoxy)propanoate is unique due to the presence of both an amino group and a chlorophenyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
UEUOCMPYNOPRAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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